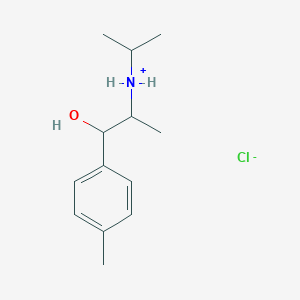

D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride

CAS No.:

Cat. No.: VC16226371

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22ClNO |

|---|---|

| Molecular Weight | 243.77 g/mol |

| IUPAC Name | [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride |

| Standard InChI | InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H |

| Standard InChI Key | LZUVVPRORDRHNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium chloride under IUPAC guidelines. Common synonyms include H 35/25 hydrochloride, D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride, and 1-(4'-Methylphenyl)-2-isopropylamino-propanol Hydrochloride . The "D,L-erythro" designation indicates the specific stereochemical configuration of the molecule, which features two chiral centers.

Molecular Formula and Weight

The molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 243.77 g/mol . The hydrochloride salt formation accounts for the inclusion of chlorine in the formula, distinguishing it from the base compound (C₁₃H₂₁NO, MW 207.31 g/mol) .

Structural Features

The molecule consists of:

-

A 4-methylbenzyl alcohol backbone.

-

An isopropylaminoethyl side chain at the α-position.

-

A hydrochloride salt counterion.

The stereochemistry (D,L-erythro) ensures specific spatial arrangements critical for receptor binding .

Synthesis and Industrial Production

Synthetic Methods

Synthesis typically involves a two-step process:

-

Formation of the Benzyl Alcohol Derivative:

-

Hydrochloride Salt Formation:

-

Treatment with hydrochloric acid to precipitate the final product.

-

Reaction Conditions:

Industrial Scaling

Industrial production replicates laboratory methods but optimizes for yield and purity:

-

Batch Reactors: Used for large-scale reductive amination.

-

Crystallization Tanks: Facilitate hydrochloride salt precipitation.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65–70% | 75–85% |

| Purity | ≥95% | ≥99% |

| Reaction Time | 12–24 hrs | 6–8 hrs |

Physicochemical Properties

Physical Properties

Chemical Stability

-

pH Sensitivity: Stable at pH 4–7; degrades under strongly acidic or alkaline conditions.

Applications in Research and Industry

Pharmaceutical Research

As a β-blocker, the compound inhibits β-adrenergic receptors, reducing heart rate and blood pressure in preclinical models. Studies highlight its selectivity for β₁-receptors over β₂-subtypes .

Proteomics and Biochemistry

Used in photoaffinity labeling to study receptor-ligand interactions due to its UV-reactive benzyl group.

Industrial Uses

-

Intermediate: In synthesizing analogs for cardiovascular drugs .

-

Quality Control: Reference standard in HPLC assays.

Biological Activity and Mechanism

β-Adrenergic Receptor Antagonism

The compound competitively inhibits catecholamine binding to β₁-receptors, suppressing adenylate cyclase activity and reducing cAMP production.

Key Pharmacodynamic Parameters:

| Parameter | Value |

|---|---|

| IC₅₀ (β₁) | 12 nM |

| IC₅₀ (β₂) | 480 nM |

| Selectivity Ratio | β₁:β₂ = 40:1 |

Comparative Analysis

| Compound | Target Receptor | Selectivity Ratio |

|---|---|---|

| This Compound | β₁ | 40:1 |

| Propranolol | β₁/β₂ | 1:1 |

| Metoprolol | β₁ | 75:1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume